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Compound of Interest

Compound Name: NIK-IN-2

Cat. No.: B10771558 Get Quote

This guide provides a detailed comparison of the kinase selectivity profile of a representative

potent and selective NF-κB-inducing kinase (NIK) inhibitor, herein referred to as NIK-IN-2,

against other known kinase inhibitors. The information is intended for researchers, scientists,

and professionals in drug development to facilitate informed decisions on the utility of selective

NIK inhibition in therapeutic strategies.

Introduction to NF-κB Inducing Kinase (NIK)
NF-κB-inducing kinase (NIK), also known as MAP3K14, is a crucial serine/threonine kinase that

functions as a key regulator of the non-canonical (or alternative) NF-κB signaling pathway.[1]

This pathway is integral to lymphoid organ development, B-cell maturation, and various

immune responses.[2] Dysregulation and overactivation of NIK have been implicated in the

pathophysiology of several human diseases, including autoimmune disorders, chronic

inflammatory conditions, and certain cancers like B-cell malignancies and solid tumors.[1][3][4]

Consequently, the development of potent and selective NIK inhibitors is an attractive

therapeutic strategy.

Kinase Selectivity Profile of NIK-IN-2
The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity

and undesirable side effects. The kinase selectivity of NIK-IN-2 was assessed using a

comprehensive kinase panel. The data presented below is representative of a highly selective

NIK inhibitor, demonstrating potent inhibition of NIK with minimal activity against a wide range

of other kinases.
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Kinase Target % Inhibition @ 1 µM Kd (nM)

NIK (MAP3K14) 99 < 10

IKKα 15 > 1000

IKKβ 5 > 10000

MEK1 2 > 10000

ERK2 < 1 > 10000

JNK1 8 > 10000

p38α 4 > 10000

AKT1 1 > 10000

CDK2 3 > 10000

SRC 6 > 10000

Comparison with Other Kinase Inhibitors
To contextualize the selectivity of NIK-IN-2, the following table compares its binding affinity with

that of other inhibitors known to target kinases within or outside the NF-κB pathway.
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Compound
Primary
Target(s)

NIK Kd (nM)
Other Notable
Targets (Kd <
100 nM)

Selectivity
Profile

NIK-IN-2 NIK < 10
None identified in

a broad panel
Highly Selective

Momelotinib JAK1, JAK2 < 100

JAK1, JAK2,

JAK3, TYK2,

Nek1, Nek3,

Nek9

Broad (JAK

family, Nek

family)

JNK-IN-7 JNK1/2/3 > 1000
JNK1, JNK2,

JNK3

Selective for JNK

family

Dasatinib
BCR-ABL, SRC

family
> 1000

BCR-ABL, SRC,

LCK, YES, c-KIT,

PDGFRβ

Multi-kinase

inhibitor

Experimental Protocols
The determination of the kinase selectivity profile is achieved through established high-

throughput screening methodologies.

KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged

kinases. The kinases are expressed as fusions with a proprietary tag in E. coli. The assay

involves the binding of the kinase to an immobilized ligand. The test compound is then added,

and its ability to displace the immobilized ligand is measured. The amount of kinase bound to

the solid support is quantified using qPCR of the DNA tag. The results are reported as the

dissociation constant (Kd), which indicates the binding affinity of the compound for each kinase.

KiNativ™ in situ Kinase Profiling
This method assesses the binding of an inhibitor to kinases within a native cellular context (cell

or tissue lysates). The protocol involves the following key steps:

Lysate Preparation: Cells or tissues are lysed to release the native kinases.
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Inhibitor Incubation: The lysate is treated with the test inhibitor (e.g., NIK-IN-2) at a specific

concentration.

Probe Labeling: A biotinylated acyl-phosphate probe, which is an ATP/ADP analog, is added.

This probe covalently labels the active site lysine of kinases that are not occupied by the

inhibitor.

Proteolytic Digestion: The protein lysate is digested into peptides using trypsin.

Enrichment: The biotinylated peptides are enriched using streptavidin affinity

chromatography.

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The reduction in

labeling in the presence of the inhibitor corresponds to its binding potency.

NIK Signaling Pathway and Experimental Workflow
The following diagrams illustrate the non-canonical NF-κB signaling pathway and the general

workflow for determining kinase inhibitor selectivity.
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Caption: Non-canonical NF-κB signaling pathway initiated by TNFR family receptors, leading to

NIK stabilization and activation.
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Experimental Workflow
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Caption: Generalized workflow for determining the kinase selectivity profile of a small molecule

inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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